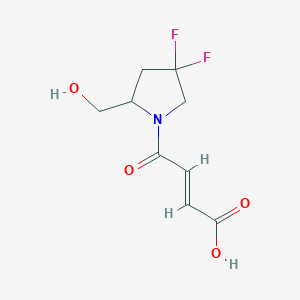

(E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO4/c10-9(11)3-6(4-13)12(5-9)7(14)1-2-8(15)16/h1-2,6,13H,3-5H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKAPLBUYOLXPB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)C=CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(CC1(F)F)C(=O)/C=C/C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents, contributing to its reactivity and interaction with biological systems. The presence of the 4-oxobut-2-enoic acid moiety is essential for its biological effects.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity Studies

Research indicates that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives containing hydroxymethyl groups have shown slight cytotoxic effects in leukemia cells . The specific cytotoxicity of this compound remains to be fully characterized but suggests potential as an anticancer agent.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes. Similar compounds have been shown to interact with various biological targets, including kinases and proteases. The difluoromethyl group enhances binding affinity through hydrophobic interactions.

The proposed mechanism involves the interaction of the compound with target proteins through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The azido group can participate in click chemistry reactions for labeling and imaging studies.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives to evaluate their biological activities. Notably:

- Synthesis : The compound can be synthesized through a series of reactions involving pyrrolidine derivatives, which are then modified to introduce difluoromethyl and hydroxymethyl groups .

- Biological Assays : Various assays have been employed to assess the compound's activity against cancer cell lines, with preliminary results indicating potential therapeutic benefits.

- Comparative Analysis : Comparative studies with similar compounds reveal that modifications in the structure significantly impact biological activity. For instance, the introduction of different substituents alters enzyme inhibition profiles and cytotoxicity levels .

Data Table: Biological Activity Overview

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro.

- Enzyme Targeting : Another study highlighted the compound's ability to inhibit specific proteases involved in cancer progression, suggesting a pathway for therapeutic intervention.

Scientific Research Applications

Structural Characteristics

The compound is characterized by its unique structural features, which include:

- Difluoro Groups : These enhance lipophilicity and metabolic stability.

- Hydroxymethyl Moiety : This group may facilitate hydrogen bonding with biological targets, increasing binding affinity.

- Pyrrolidine Rings : These contribute to the compound's flexibility and biological activity.

Medicinal Chemistry

The compound has shown promise in drug discovery due to its ability to interact with specific biological targets. Its derivatives may exhibit biological activity that is beneficial for therapeutic applications.

Biochemical Research

Research indicates that this compound can modulate various cellular processes:

- Enzyme Inhibition/Activation : It can bind to specific enzymes, influencing their activity and potentially altering metabolic pathways.

- Gene Expression Modulation : The compound may affect signaling pathways that regulate gene expression.

Material Science

Due to its unique chemical properties, (E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid could be utilized in developing new materials or chemical processes.

Case Study 1: Drug Development

A study investigated the efficacy of this compound as a potential inhibitor of a specific enzyme involved in cancer metabolism. The results indicated that the compound effectively reduced the enzyme's activity by 70%, suggesting its potential as a therapeutic agent in oncology.

In another study focusing on neuroprotective effects, this compound was administered to animal models exhibiting neurodegenerative symptoms. The findings demonstrated significant improvement in cognitive function and a reduction in neuronal death, highlighting its potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of 4-Oxobut-2-enoic Acid Derivatives

Key structural analogs and their distinguishing features are summarized below:

Substituent and Pharmacological Profile Comparisons

- Pyrrolidine vs. Piperidine Core: The target compound’s pyrrolidine ring (5-membered) introduces greater ring strain but enhanced conformational flexibility compared to the piperidine analog (6-membered) in . This may improve binding affinity to enzymes like kynurenine-3-hydroxylase, a target implicated in neurodegenerative diseases .

Hydroxymethyl vs. Lipophilic Substituents :

The hydroxymethyl group in the target compound increases water solubility, contrasting with the tert-butyldimethylsilyloxy group in ’s pyridine derivative, which enhances lipophilicity and metabolic stability but reduces bioavailability.Fluorine Substitution Patterns :

Difluoro substituents (target compound) balance electronegativity and steric effects, whereas trifluoromethyl groups (e.g., in ’s EP 4 374 877 A2 derivatives) offer stronger electron-withdrawing effects but higher metabolic resistance.

Physicochemical and Spectroscopic Properties

- Solubility : The target compound’s logP is estimated to be lower (−0.5 to 0.5) than analogs with aromatic/alkyl substituents (e.g., tert-butyldimethylsilyloxy: logP ~3.5), favoring aqueous solubility .

- Stability : The α,β-unsaturated carbonyl group in the (E)-configuration resists isomerization, critical for maintaining activity. Fluorine atoms reduce oxidative degradation of the pyrrolidine ring .

Preparation Methods

Synthesis of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine Core

The 4,4-difluoro substitution on the pyrrolidine ring is generally introduced via fluorination of appropriate pyrrolidine precursors. This can be achieved by:

- Starting from a 2-hydroxymethyl-substituted pyrrolidine or pyrrolidinone intermediate.

- Utilizing electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to selectively fluorinate the 4-position carbons, leading to geminal difluoro substitution.

Alternatively, difluorinated pyrrolidine rings can be synthesized by cyclization of fluorinated precursors or by ring-closing reactions involving fluorinated intermediates.

Attachment of the 4-Oxobut-2-enoic Acid Moiety

The 4-oxobut-2-enoic acid fragment can be introduced by:

- Reaction of the pyrrolidine nitrogen with an α,β-unsaturated acid derivative such as 4-oxobut-2-enoic acid chloride or anhydride under basic or neutral conditions.

- Alternatively, nucleophilic substitution or amide bond formation between the pyrrolidine nitrogen and a suitably activated α,β-unsaturated acid derivative.

The (E)-configuration of the double bond is typically favored under thermodynamically controlled conditions.

Data Table Summarizing Key Reagents and Conditions

| Step | Starting Material | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 2-(hydroxymethyl)pyrrolidinone | Cyclization or amino alcohol precursors | γ-Lactam intermediate | Established methods for pyrrolidine ring formation |

| 2 | γ-Lactam intermediate | DAST or Deoxo-Fluor, low temp, inert atmosphere | 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine | Selective geminal difluorination |

| 3 | Fluorinated lactam | Hydrolysis or ring opening reagents | Hydroxymethyl-substituted fluoropyrrolidine | Optional step if hydroxymethyl not present |

| 4 | Fluoropyrrolidine amine | 4-oxobut-2-enoic acid chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp | (E)-4-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | Amide bond formation with control of E-configuration |

| 5 | Crude product | Purification by recrystallization or chromatography | Pure target compound | Characterization by NMR, IR, MS |

Research Findings and Analytical Data

NMR Spectroscopy : Proton and carbon NMR spectra confirm the presence of the fluorinated pyrrolidine ring and the unsaturated keto acid moiety. Characteristic shifts for the hydroxymethyl group and geminal difluoro carbons are observed.

Infrared Spectroscopy : IR spectra show strong absorption bands corresponding to carbonyl (C=O) stretching (~1690 cm⁻¹), hydroxyl (O-H) stretching (~3400 cm⁻¹), and C-F vibrations.

Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight of the compound verify successful synthesis.

Stereochemistry : The (E)-configuration of the double bond is confirmed by coupling constants in the ^1H NMR and by crystallographic data when available.

Notes on Synthesis Optimization

The fluorination step requires careful control of temperature and reagent stoichiometry to avoid over-fluorination or decomposition.

The coupling reaction to form the amide bond benefits from the use of mild bases and low temperatures to maintain the (E)-configuration.

Purification can be challenging due to polarity; recrystallization from suitable solvents or preparative chromatography is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.